1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Description
This thiourea derivative integrates a benzothiazole core and a 3-methylbenzofuran moiety, linked via a thiourea bridge. Benzothiazoles are renowned for diverse bioactivities, including anticancer and antiviral properties , while benzofuran contributes to electronic modulation and lipophilicity. The thiourea group facilitates hydrogen bonding, enhancing target binding . Synthesis likely involves regioselective condensation of substituted benzothiazole and benzofuran precursors, though challenges in regioselectivity and purification are anticipated, akin to benzothiazine derivatives .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S2/c1-14-17(24-26-19-10-4-6-13-21(19)32-24)9-7-11-18(14)27-25(31)28-23(29)22-15(2)16-8-3-5-12-20(16)30-22/h3-13H,1-2H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFJVMIDPULNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multi-step reactions. The starting materials often include 2-mercaptoaniline and benzofuran derivatives. The synthesis process may involve the following steps:
Formation of Benzothiazole: 2-mercaptoaniline reacts with acid chlorides to form benzothiazole derivatives.
Thiourea Formation:
Chemical Reactions Analysis
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and benzofuran rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The benzothiazole and benzofuran moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Benzothiazole-Thiazole Hybrids : Compounds like N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine () replace the benzofuran with a thiazole ring. This substitution may alter pharmacokinetics, as thiazoles enhance π-stacking but reduce lipophilicity compared to benzofurans .
- Fluorinated Benzothiazoles: 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde () introduces fluorine, improving metabolic stability.
- Perfluorophenyl Thioureas: Compounds such as 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () exhibit high lipophilicity due to perfluorinated aryl groups, contrasting with the target’s methylbenzofuran, which balances solubility and membrane permeability .
- Adamantane-Modified Thioureas : 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea () incorporates a rigid adamantane group, enhancing blood-brain barrier penetration—a feature absent in the target compound .
Physicochemical Properties
- Crystallography : Fluorinated benzothiazoles exhibit π-π interactions (centroid distance: 3.71 Å) and C–H···π bonds, stabilizing crystal packing . The target compound’s methyl groups may induce steric effects, altering conformation.
- Solubility : Perfluorophenyl derivatives () are highly lipophilic (logP > 5), whereas the target’s benzofuran and methyl groups may reduce logP to ~3.5, improving aqueous solubility .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Key Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 3-Methylbenzofuran | ~439.5 | Balanced lipophilicity |
| N-(6-Substituted-benzothiazol-2-yl)-thiazole-imine | Phenyl-thiazole | ~400 | Enhanced π-stacking |
| 1-(6-Fluoro-benzothiazol-2-yl)-pyrazole-carbaldehyde | Fluorine, pyrazole | 367.38 | Metabolic stability |
| 1-[(1R,2R)-...]-perfluorophenyl-thiourea | Perfluorophenyl, cyclohexyl | 453.64 | High lipophilicity (logP > 5) |
Research Findings
- Anticancer Activity : Benzothiazole-thioureas demonstrate potent cytotoxicity, with IC50 values < 1 µM in breast cancer models . The target compound’s benzofuran may extend half-life via reduced CYP450 metabolism.
- Structural Insights : Crystallographic studies (using SHELX and ORTEP ) reveal fluorinated analogs adopt planar conformations, optimizing target binding . The target’s methyl groups may induce slight torsional strain, affecting binding kinetics.
- Synthetic Scalability : High-yield routes (e.g., ’s 85% yield) highlight feasibility, though regioselectivity remains a bottleneck for complex thioureas .
Biological Activity
The compound 1-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C24H22N2O4S
- Molecular Weight : 434.50748 g/mol
- CAS Number : Not explicitly listed in the search results.
Biological Activity
Thiourea derivatives, including the compound , have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that thiourea compounds can possess significant antimicrobial effects. For instance, certain benzothiazole derivatives have demonstrated activity against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The specific compound's activity against standard Gram-positive and Gram-negative bacteria remains to be fully elucidated.
Antiviral Activity
Studies have reported that benzothiazole derivatives exhibit antiviral properties. For example, some compounds were tested for their efficacy against the Coxsackie A21 virus and demonstrated notable immunosuppressive activity . The structure-activity relationship (SAR) indicates that modifications on the benzothiazole moiety can enhance antiviral potency.
Anticancer Activity
The anticancer potential of thiourea derivatives has been explored in various studies. Compounds similar to the one under review have shown promising results in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds ranged significantly, indicating varying degrees of effectiveness .
Case Studies
- Immunosuppressive Properties : One study evaluated substituted ureanaphtothiazoles for their immunosuppressive effects in a sheep erythrocyte assay in mice. The most potent compound exhibited an activity profile 250 times more effective than azathioprine .
- Antiproliferative Effects : Another investigation involved synthesizing various thiourea derivatives and assessing their antiproliferative activity against multiple cancer cell lines. Compounds were found to inhibit cell growth significantly, with some exhibiting IC50 values as low as 0.004 μM against T-cell proliferation .
Structure-Activity Relationship (SAR)
The efficacy of thiourea derivatives is often influenced by their structural components. The presence of specific substituents on the benzothiazole ring can enhance biological activity. For instance:
- Aryl Substituents : The nature of aryl groups attached to the thiourea moiety plays a crucial role in determining the compound's activity.
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the reactivity and biological profile of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea?
- Methodological Answer : The compound can be synthesized via coupling reactions involving thiourea derivatives and functionalized aromatic heterocycles. For example, similar thiourea derivatives are synthesized by reacting substituted isatin or benzofuran-carbohydrazides with aromatic amines in ethanol under catalytic acidic conditions (e.g., glacial acetic acid) . Key steps include stoichiometric control (1.5 mmol equivalents of reactants) and refluxing in ethanol for 12–24 hours. Purity is ensured via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this thiourea derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the thiourea (-NH-CS-NH-) linkage and aromatic substituents. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve steric effects caused by the benzothiazole and benzofuran moieties .
Q. What preliminary biological activities have been reported for structurally analogous thiourea compounds?
- Methodological Answer : Analogous benzofuran-thiourea hybrids exhibit antimicrobial and antitubercular activity. For example, derivatives with indole or quinoline substituents show MIC values of 6.25–25 µg/mL against Mycobacterium tuberculosis H37Rv. Bioassays typically follow CLSI guidelines using microdilution methods in Mueller-Hinton broth .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., 1,4-dioxane vs. ethanol), temperature (room temperature vs. reflux), and catalysts (e.g., p-toluenesulfonic acid). For example, thiourea formation in 1,4-dioxane at 80°C with benzoylisothiocyanate reduces side reactions compared to room-temperature protocols . Design of Experiments (DoE) frameworks can statistically identify critical parameters (e.g., solvent polarity, pH) .
Q. How do structural modifications (e.g., substituent position on benzothiazole) influence bioactivity?
- Methodological Answer : Substituent effects are assessed via structure-activity relationship (SAR) studies. Methyl groups at the 2-position of benzothiazole enhance lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like mycobacterial enoyl-ACP reductase, validated by MIC assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth composition, inoculum size). Harmonization follows WHO guidelines for antimicrobial testing. Meta-analyses using tools like RevMan can statistically reconcile data, while cheminformatic models (e.g., QSAR) identify outliers due to structural impurities .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, benzofuran-thiourea derivatives typically show moderate TPSA (~90 Ų), suggesting blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model metabolic stability against cytochrome P450 enzymes .
Q. What experimental designs validate the compound’s mechanism of action?
- Methodological Answer : Target engagement is confirmed via enzyme inhibition assays (e.g., mycobacterial InhA) using spectrophotometric NADH depletion monitoring. RNA-seq or proteomics identifies downstream pathways. CRISPR-Cas9 knockout of putative targets in model organisms (e.g., M. smegmatis) validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
